methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are found in many biological molecules such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the construction of the purine ring, followed by various substitutions. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large aromatic system. The purine ring system is planar, and the various substituents would add steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the nature and position of the substituents .Scientific Research Applications
Structure-Activity Relationships and Selective Inverse Agonists
Research into the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, which share a similar core structure to the compound , has uncovered their potential as ligands for human A3 adenosine receptors (ARs). Modifications in the imidazoline ring and phenyl ring have led to the identification of potent and selective A3 AR antagonists, offering insights into the design of receptor-specific drugs (Ozola et al., 2003).
Reactive Imidazole Intermediates in Polymer Chemistry
Imidazole intermediates derived from AB2 and A3 monomers, such as bis(methylol) propionic acid and trimethylolpropane, have been synthesized for the development of functional cyclic carbonates. These intermediates have facilitated the creation of a variety of functional polycarbonates with applications in biomedical fields, showcasing low cytotoxicity and potential for drug delivery system development (Olsson et al., 2014).
Hydroamination Catalysis
Research involving gold(I)-catalyzed intermolecular hydroamination of 1-alkenes with cyclic ureas has demonstrated efficient yield and regioselectivity, highlighting the utility of such catalysts in the synthesis of complex organic molecules (Zhang et al., 2009).
Antimycotic Properties
The synthesis and investigation of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles have shown significant in vitro activity against a range of fungi and bacteria, including dermatophytes and yeast. This research underscores the potential of these compounds in developing new antimycotic agents (Heeres & van Cutsem, 1981).
N-Heterocyclic Carbenes in Organic Synthesis
Studies on imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHC), have revealed their efficiency as catalysts in transesterification and acylation reactions. These findings open avenues for their use in green chemistry and organic synthesis by facilitating reactions under mild conditions with high efficiency (Grasa et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-11-12(2)24-15-16(21-19(24)23(11)14-9-7-6-8-10-14)22(4)20(28)25(17(15)26)13(3)18(27)29-5/h6-10,13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNMMGFCCUMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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